

Spectroscopic Profile of 2-(Benzofuran-3-yl)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Benzofuran-3-yl)acetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Benzofuran-3-yl)acetic acid**, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the identification, characterization, and quality control of this molecule. While a complete set of experimentally verified spectra for the unsubstituted parent compound is not readily available in a single source, this guide presents a robust analysis based on data from closely related derivatives and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for **2-(Benzofuran-3-yl)acetic acid** and its derivatives. The data for the parent compound is inferred from the analysis of its substituted analogues and general principles of spectroscopy.

Table 1: ^1H NMR Spectroscopic Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-2	~7.7 - 7.9	s	-	
H-4	~7.5 - 7.7	d	~8.0	
H-5	~7.2 - 7.4	t	~7.5	
H-6	~7.2 - 7.4	t	~7.5	
H-7	~7.5 - 7.7	d	~8.0	
-CH ₂ -	~3.7 - 3.9	s	-	
-COOH	~10 - 12	br s	-	Signal may be broad and exchangeable with D ₂ O

Note: Chemical shifts are referenced to TMS and are typically recorded in CDCl₃ or DMSO-d₆. The exact values can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)	Notes
C=O	~172 - 175	Carboxylic acid carbonyl
C-3a	~155	
C-7a	~140	
C-2	~144	
C-4	~124	
C-5	~123	
C-6	~121	
C-7	~111	
C-3	~110	
-CH ₂ -	~31 - 34	

Note: Chemical shifts are referenced to TMS and are typically recorded in CDCl₃ or DMSO-d₆. The exact values can vary based on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H (Carboxylic Acid)	3300 - 2500	Strong, Broad	O-H stretching, often overlaps with C-H stretching
C-H (Aromatic)	3100 - 3000	Medium	C-H stretching
C-H (Aliphatic)	3000 - 2850	Medium	C-H stretching of the methylene group
C=O (Carboxylic Acid)	1760 - 1690	Strong	C=O stretching
C=C (Aromatic)	1600 - 1450	Medium to Strong	C=C stretching in the benzofuran ring
C-O (Ether)	1250 - 1050	Strong	C-O-C stretching of the furan ring
C-O (Carboxylic Acid)	1320 - 1210	Medium	C-O stretching
O-H (Carboxylic Acid)	1440 - 1395 & 950 - 910	Medium	O-H bending

Table 4: Mass Spectrometry (MS) Data

Ion	m/z	Notes
[M] ^{+•}	176.0473	Molecular ion
[M-H] ⁻	175.0400	Deprotonated molecule (negative ion mode)
[M+H] ⁺	177.0546	Protonated molecule (positive ion mode)
[M-COOH] ⁺	131.0497	Fragment corresponding to the loss of the carboxylic acid group

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., EI, ESI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of benzofuran derivatives and carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-(Benzofuran-3-yl)acetic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
- **^1H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

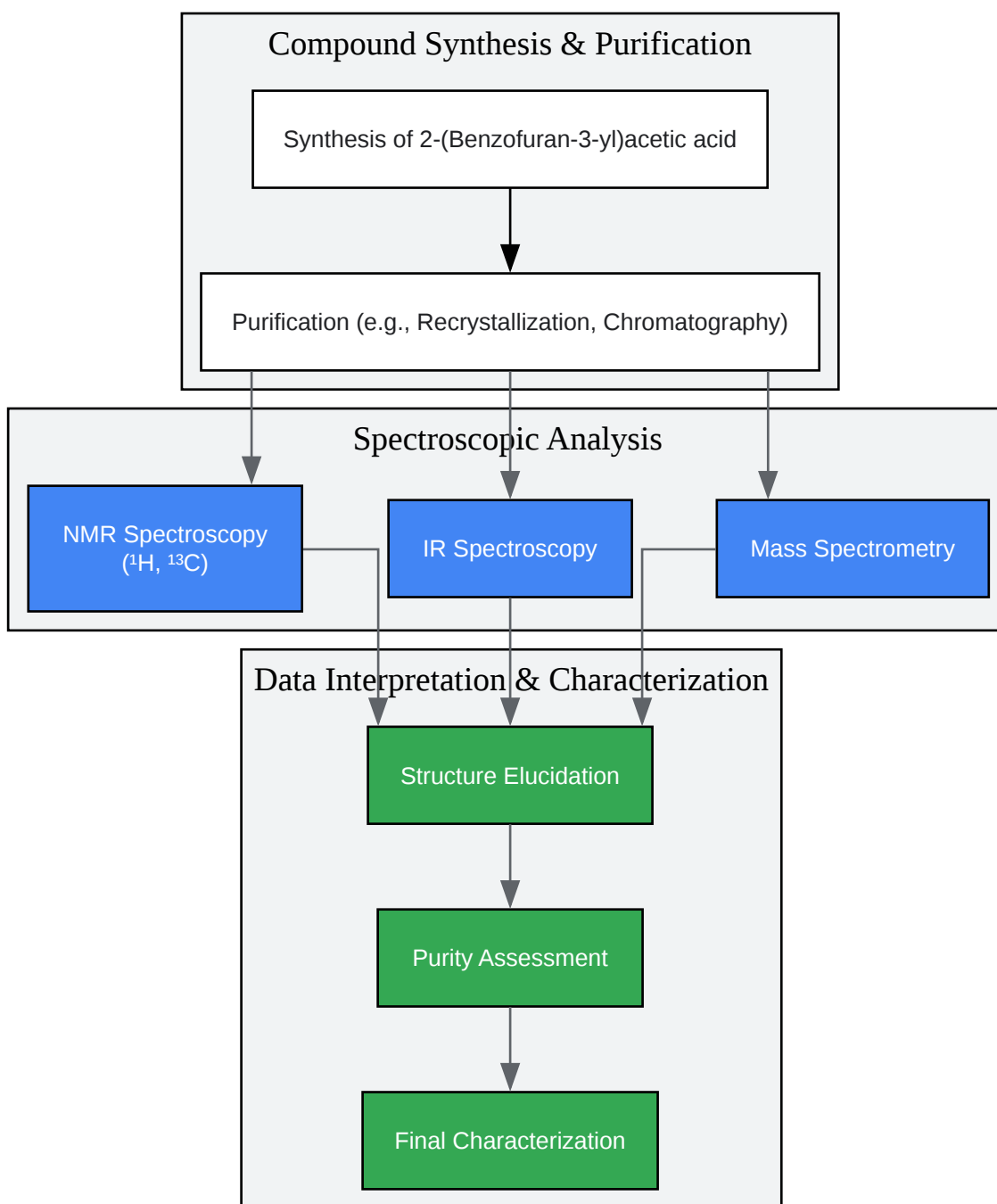
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).
- **Ionization:** Electrospray ionization (ESI) is a common technique for carboxylic acids as it is a soft ionization method that typically produces the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$. Electron ionization (EI) can also be used, which may lead to more extensive fragmentation.
- **Analysis:** The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Benzofuran-3-yl)acetic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-(Benzofuran-3-yl)acetic acid**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Benzofuran-3-yl)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1272054#spectroscopic-data-nmr-ir-mass-of-2-benzofuran-3-yl-acetic-acid>]

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